IDA plays a crucial role in hepatobiliary iminodiacetic acid (HIDA) scans, also known as cholescintigraphy scans. These imaging tests utilize a radioisotope complex formed by IDA and technetium-99m (). The complex is selectively taken up by the liver and excreted through the bile ducts and gallbladder. This allows visualization of the liver, gallbladder, and bile ducts, aiding in the diagnosis of various liver diseases, including:
IDA's ability to bind metal ions through its three chelating groups makes it a valuable tool for:
IDA functionalized materials, such as magnetic nanoparticles, offer promising advancements in protein and biomolecule purification techniques. These materials can be designed to selectively bind specific proteins based on their charge and other properties, enabling their efficient separation from complex mixtures. This holds immense potential for various applications, including proteomics research and biomarker discovery.
The unique properties of IDA also find applications in material science research. For instance, IDA can be used to:
While the primary research focus has been on the applications mentioned above, recent studies have also begun exploring the potential biological roles of IDA itself.
Iminodiacetic acid is an organic compound with the molecular formula HN(CH₂CO₂H)₂, characterized as a white solid. It is classified as a dicarboxylic acid amine, where the nitrogen atom forms a secondary amino group rather than an imino group, which the name might suggest. This compound features two carboxyl groups that can act as ligands, allowing it to form stable complexes with various metal ions. The iminodiacetate dianion serves as a tridentate ligand, capable of forming two fused five-membered chelate rings with metals, which enhances its stability and reactivity in coordination chemistry .
IDA's primary mechanism of action in scientific research lies in its ability to chelate metal ions. By forming strong bonds with metal ions, IDA can:
Iminodiacetic acid exhibits significant biological activity due to its ability to chelate metal ions, which is crucial for various biochemical processes. Its derivatives are utilized in medical imaging techniques such as cholescintigraphy scans to evaluate gallbladder function by using technetium-99m complexes . Additionally, iminodiacetic acid's role in coordinating metal ions is vital in structural biology, particularly in modeling copper-containing proteins .
Several methods are employed for synthesizing iminodiacetic acid:
Iminodiacetic acid has diverse applications across various fields:
Research on iminodiacetic acid interactions primarily focuses on its chelation properties and biological implications:
Iminodiacetic acid shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Key Features | Comparison with Iminodiacetic Acid |
---|---|---|---|
Nitrilotriacetic Acid | Tetradentate ligand | Forms stronger metal complexes due to three carboxyl groups | Stronger than iminodiacetic acid but less versatile due to higher denticity |
N-Methylimidodiacetic Acid | Bidentate ligand | Contains a methyl group enhancing solubility | Less complexing ability compared to iminodiacetic acid |
N-(2-Carboxyethyl)iminodiacetic Acid | Tridentate ligand | Similar chelation properties but with additional carboxyl group | Offers similar functionalities but varies in binding strength |
N-hydroxyiminodiacetic Acid | Bidentate ligand | Hydroxyl group increases hydrogen bonding potential | Provides different reactivity patterns compared to iminodiacetic acid |
Iminodiacetic acid stands out due to its balanced ability to form stable chelates while maintaining significant biological activity and utility across various applications. Its unique structure allows it to act effectively as both a bidentate and tridentate ligand depending on the context of metal ion coordination.
IDA’s discovery marked a turning point in chelation chemistry. Schwarzenbach’s pioneering work demonstrated its superiority over bidentate ligands like glycine and its role as a precursor to more complex agents such as nitrilotriacetic acid (NTA). By the 1970s, IDA derivatives like $$ N $$-(2-pyridylmethyl)iminodiacetic acid (pmida) enabled the synthesis of polynuclear metal complexes, revealing novel magnetic properties. The 1980s saw IDA’s integration into medical imaging, particularly in hepatobiliary scans using technetium-99m complexes. Recent decades have expanded its utility into environmental science, with IDA-functionalized polymers showing promise in heavy metal sequestration.
IDA’s tridentate coordination mode, involving one nitrogen and two oxygen atoms, creates two fused five-membered chelate rings (Figure 1). This configuration confers moderate stability constants ($$ \log K $$), intermediate between glycine ($$ \log K{\text{Cu}^{2+}} = 8.6 $$) and NTA ($$ \log K{\text{Cu}^{2+}} = 12.9 $$). Comparative stability constants for select metal-IDA complexes are summarized in Table 1.
Table 1: Stability Constants ($$ \log K $$) of IDA Complexes
Metal Ion | $$\log K$$ (IDA) | $$\log K$$ (Glycine) | $$\log K$$ (NTA) |
---|---|---|---|
Cu²⁺ | 10.1 | 8.6 | 12.9 |
Ni²⁺ | 8.7 | 6.2 | 11.5 |
Zn²⁺ | 8.2 | 5.0 | 10.7 |
IDA’s versatility extends to polymeric applications. Latex-type poly(styrene-co-GMA–IDA) exhibits enhanced stability constants ($$ \log K{\text{Cu}^{2+}} = 10.98 $$) compared to monomeric IDA ($$ \log K{\text{Cu}^{2+}} = 8.62 $$), attributed to cooperative binding effects. Such materials are critical in wastewater treatment, efficiently removing Cd(II), Cr(VI), and Pb(II).
Iminodiacetic acid coordinates metal ions through its two carboxylate oxygen atoms and the central amine nitrogen atom, forming a tridentate ligand. The deprotonation state of these functional groups dictates its binding affinity. At low pH (below pH 2.5), the amine group remains protonated, reducing its ability to donate electrons to metal ions [2]. As pH increases, deprotonation of the carboxylate groups (pKa ≈ 2.5 for the first carboxyl and ≈ 9.1 for the amine) enhances metal coordination [2]. For example, in near-neutral conditions (pH 6–8), iminodiacetic acid readily binds first-row transition metals like Co(II) and Ni(II) with distribution coefficients (Kd) exceeding 10^4 mL/g [2].
The ligand’s flexibility allows it to adapt to the geometric preferences of different metal ions. For instance, in octahedral complexes, iminodiacetic acid occupies three coordination sites, leaving the remaining sites available for water molecules or auxiliary ligands. This adaptability is critical for its broad applicability in metal sequestration and catalysis.
Iminodiacetic acid’s tridentate coordination generates five-membered chelate rings, which are thermodynamically favorable due to reduced ring strain. This configuration enhances complex stability, particularly for metal ions with ionic radii compatible with the ligand’s bite angle. For example, lanthanoid ions (e.g., La(III), Ce(III)) form stable complexes with iminodiacetic acid, with log stability constants (log β) ranging from 10.2 to 14.5 depending on the ionic radius [1].
The proximity of iminodiacetic acid ligands in functionalized materials, such as self-assembled monolayers on mesoporous silica (SAMMS), further amplifies binding affinity. In such systems, adjacent ligands can cooperatively bind a single metal ion, creating a macromolecular chelation effect. This phenomenon explains why iminodiacetic acid SAMMS exhibit higher distribution coefficients for Co(II) (Kd = 1.2 × 10^5 mL/g) compared to polymer-based analogs like Chelex 100 (Kd = 4.5 × 10^3 mL/g) [2].
Nitrilotriacetic acid (nitrilotriacetic acid), a tetradentate ligand, exhibits stronger binding to metal ions than iminodiacetic acid due to its additional carboxylate group. For example, the log β for the Fe(III)-nitrilotriacetic acid complex is 15.9, whereas the Fe(III)-iminodiacetic acid complex has a log β of 12.1 [1]. However, iminodiacetic acid’s smaller size enables faster complexation kinetics, making it preferable in applications requiring rapid metal sequestration.
Ethylenediaminetetraacetic acid (ethylenediaminetetraacetic acid), a hexadentate ligand, forms more stable complexes than iminodiacetic acid across all metal ions. For instance, the log β for the Ca(II)-ethylenediaminetetraacetic acid complex is 10.7, compared to 3.0 for Ca(II)-iminodiacetic acid [1]. However, iminodiacetic acid’s lower molecular weight and selective binding for transition metals (e.g., Cu(II), Pd(II)) make it advantageous in niche applications, such as recovering precious metals from acidic solutions [2].
The stability of iminodiacetic acid-metal complexes is governed by enthalpy and entropy changes. For example, the formation of the Cu(II)-iminodiacetic acid complex (log β = 10.6) is enthalpically driven (ΔH = −58 kJ/mol), with minor entropic contributions (ΔS = +12 J/mol·K) [1]. In contrast, larger lanthanoid complexes (e.g., Nd(III)-iminodiacetic acid, log β = 12.8) exhibit significant entropy increases (ΔS = +45 J/mol·K) due to solvent reorganization [1].
Table 1: Stability Constants (log β) and Thermodynamic Parameters of Iminodiacetic Acid Complexes
Metal Ion | log β | ΔH (kJ/mol) | ΔS (J/mol·K) |
---|---|---|---|
Cu(II) | 10.6 | −58 | +12 |
Ni(II) | 8.9 | −49 | +8 |
La(III) | 10.2 | −62 | +18 |
Pd(II) | 14.3 | −75 | +30 |
Iminodiacetic acid’s complexation kinetics vary with pH and metal ion charge density. At pH 3.0, the protonated amine group slows Co(II) binding (k = 1.2 × 10^3 M^−1·s^−1), whereas at pH 7.0, deprotonation accelerates coordination (k = 5.6 × 10^4 M^−1·s^−1) [2]. For larger ions like Ce(III), the presence of iminodiacetic acid’s iminodiacetate group delays metal transfer into macrocyclic cavities by two orders of magnitude compared to ethylenediaminetetraacetic acid [3].
Irritant